[(2,2-Dimethylcyclopropyl)methyl](ethyl)amine
Description
(2,2-Dimethylcyclopropyl)methylamine is a secondary amine featuring a strained cyclopropane ring substituted with two methyl groups and an ethylamine side chain. Cyclopropane-containing amines are valued in drug discovery and materials science for their stereochemical complexity and reactivity .
Properties
IUPAC Name |
N-[(2,2-dimethylcyclopropyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-9-6-7-5-8(7,2)3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFNVRCAEDDGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Cyclopropylmethyl Intermediate
The key precursor to (2,2-Dimethylcyclopropyl)methylamine is the functionalized cyclopropylmethyl scaffold with 2,2-dimethyl substitution. Preparation of such cyclopropyl derivatives typically involves:
Synthesis of 2,2-Dimethylcyclopropyl Carboxylic Acid Derivatives
According to research on cyclopropyl derivatives, the 2,2-dimethylcyclopropyl carboxylic acids can be converted to acid chlorides using thionyl chloride in the presence of catalytic DMF at 60 °C for several hours, yielding reactive acid chlorides for further transformations. This step facilitates subsequent coupling or functionalization reactions.Formation of Organomagnesium Reagents (Grignard Reagents)
Organomagnesium reagents are commonly prepared by oxidative insertion of magnesium into organic halides (e.g., cyclopropyl iodides). This method is well-established and involves activation of magnesium and careful control of moisture to ensure high yields. For example, cyclopropyl iodide derivatives can be converted to the corresponding cyclopropylmagnesium halides, which serve as nucleophilic intermediates.Magnesium Amide Deprotonation for Functionalization
Deprotonation of amines or sulfoxides using magnesium amides (e.g., magnesium bases prepared from secondary amines and Grignard reagents) allows for selective magnesiation of substrates, enabling further functionalization. Sterically hindered amines like 2,2,6,6-tetramethylpiperidine are used to form magnesium amides that avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylcyclopropyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of (2,2-Dimethylcyclopropyl)methylamine, such as oxides, reduced amines, and substituted cyclopropylamines.
Scientific Research Applications
Chemistry
(2,2-Dimethylcyclopropyl)methylamine serves as a building block in synthetic organic chemistry. Its unique cyclopropane structure allows for the development of more complex molecules, making it valuable in the design of new compounds with specific properties.
Biology
Research indicates that this compound may interact with various biological systems. It is being investigated for its potential as a neurotransmitter modulator , which could influence mood and cognitive functions. Similar compounds have shown promise in treating anxiety and depression.
Medicine
In the pharmaceutical industry, (2,2-Dimethylcyclopropyl)methylamine is explored as a precursor for synthesizing drugs targeting neurological disorders. Its structural characteristics may enhance the efficacy of drug candidates aimed at modulating neurotransmitter systems.
Industry
The compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the development of various derivatives that can be tailored for specific industrial applications.
Case Study 1: Neurotransmitter Modulation
A study examined the effects of (2,2-Dimethylcyclopropyl)methylamine on serotonin receptors. Results indicated that the compound could potentially act as a selective serotonin reuptake inhibitor (SSRI), suggesting its use in developing antidepressants.
Case Study 2: Industrial Applications
In an industrial setting, researchers demonstrated the application of (2,2-Dimethylcyclopropyl)methylamine in synthesizing novel polymers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylcyclopropyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
A. (2,2-Dimethylcyclopropyl)methylamine (Hypothetical)
- Molecular Formula : C₈H₁₅N
- Key Features :
- Strained cyclopropane ring with two methyl groups.
- Ethylamine substituent, enhancing lipophilicity compared to methyl analogs.
- Synthesis : Likely via copper-catalyzed hydroamination of strained alkenes, as demonstrated for related cyclopropane amines .
- Applications: Potential precursor for chiral pharmaceuticals or catalysts due to stereochemical control .
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine Hydrochloride (CAS 1609400-84-1)
- Molecular Formula : C₇H₁₆ClN
- Key Features :
- Synthesis : Prepared via alkylation or reductive amination of cyclopropane precursors .
- Applications : Used in medicinal chemistry for bioactive molecule synthesis .
Methyl(2-methylpropyl)amine (CAS 625-43-4)
- Molecular Formula : C₅H₁₃N
- Key Features: Branched alkyl chain (2-methylpropyl) with a methylamine group. No cyclopropane ring, leading to lower steric strain.
- Stability: Stable under normal conditions but reactive with strong acids/bases .
- Toxicity : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation routes .
(2,2-Dimethoxyethyl)(2-methylpropyl)amine (CAS 1179210-15-1)
- Molecular Formula: C₈H₁₉NO₂
- Key Features :
- Applications: Potential intermediate for surfactants or ligands in coordination chemistry .
Physicochemical Properties Comparison
| Compound | Molecular Weight | Key Functional Groups | Stability | Reactivity Notes |
|---|---|---|---|---|
| (2,2-Dimethylcyclopropyl)methylamine (hypothetical) | ~127.21 g/mol | Cyclopropane, ethylamine | Moderate (strain-induced instability possible) | Prone to ring-opening under acidic/oxidative conditions |
| 1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine HCl | 161.67 g/mol | Cyclopropane, methylamine | High (salt form stabilizes) | Used in enantioselective syntheses |
| Methyl(2-methylpropyl)amine | 87.17 g/mol | Branched alkyl chain | High | Reacts with strong acids/bases |
| (2,2-Dimethoxyethyl)(2-methylpropyl)amine | 161.24 g/mol | Ether, amine | Moderate | Susceptible to hydrolysis under acidic conditions |
Biological Activity
Overview
(2,2-Dimethylcyclopropyl)methylamine, also known as N-[(2,2-dimethylcyclopropyl)methyl]ethanamine, is a cyclopropylamine derivative that has attracted attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry and its interactions with various biological targets.
- IUPAC Name : N-[(2,2-dimethylcyclopropyl)methyl]ethanamine
- Molecular Formula : C₈H₁₇N
- CAS Number : 1199782-10-9
- InChI Key : WLFNVRCAEDDGIF-UHFFFAOYSA-N
Synthesis
The synthesis of (2,2-Dimethylcyclopropyl)methylamine typically involves the reaction of 2,2-dimethylcyclopropylmethanol with ethylamine. This process is often catalyzed and conducted under controlled temperature and pressure to optimize yield and purity.
The biological activity of (2,2-Dimethylcyclopropyl)methylamine is thought to stem from its ability to interact with specific receptors and enzymes in biological systems. The compound may modulate the activity of neurotransmitter receptors, which could lead to various pharmacological effects. The exact mechanisms are still under investigation but may include:
- Receptor Binding : Interaction with neurotransmitter receptors such as serotonin or norepinephrine receptors.
- Enzyme Modulation : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that (2,2-Dimethylcyclopropyl)methylamine exhibits several biological activities:
- Neurotransmitter Uptake Inhibition : Similar compounds have shown the ability to inhibit the uptake of neurotransmitters like serotonin and norepinephrine, suggesting potential antidepressant properties .
- Antidepressant Effects : In rodent models, compounds structurally related to (2,2-Dimethylcyclopropyl)methylamine have demonstrated effects that could be indicative of antidepressant activity .
- Potential Therapeutic Applications : The compound is being investigated for its role as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of cyclopropylamines, including derivatives like (2,2-Dimethylcyclopropyl)methylamine:
- Study on Neurotransmitter Receptors : A study examined various cyclopropylamines for their ability to bind to imipramine receptors in the rat brain. Results indicated that certain structural modifications could enhance receptor binding affinity .
- In Vivo Models : In animal models, compounds similar to (2,2-Dimethylcyclopropyl)methylamine were tested for their ability to reduce symptoms associated with depression and anxiety. These studies highlighted the potential for this class of compounds in developing new antidepressants .
Comparative Analysis
The table below summarizes key properties and activities of (2,2-Dimethylcyclopropyl)methylamine compared to other cyclopropylamines:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| (2,2-Dimethylcyclopropyl)methylamine | C₈H₁₇N | Neurotransmitter uptake inhibition | Potential antidepressant properties |
| 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanol | C₁₄H₁₈Cl₂N | High affinity for imipramine receptors | Demonstrated significant antidepressant effects |
| 1-(3-methoxyphenyl)-N,N-dimethylethylamine | C₁₂H₁₅N | Moderate receptor activity | Investigated for CNS applications |
Q & A
Q. What are the recommended synthetic routes for (2,2-Dimethylcyclopropyl)methylamine?
Methodological Answer: The synthesis of (2,2-Dimethylcyclopropyl)methylamine can be approached via reductive amination or alkylation of primary amines. For example:
- Reductive Amination: React a cyclopropane-containing aldehyde (e.g., 2,2-dimethylcyclopropanecarbaldehyde) with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions .
- Alkylation: Use (2,2-dimethylcyclopropyl)methyl halide (e.g., bromide or chloride) with ethylamine in a polar aprotic solvent (e.g., DMF) and a base (e.g., K2CO3) to facilitate nucleophilic substitution . Key Considerations: Monitor reaction progress via TLC or GC-MS to optimize yield. Purify via fractional distillation or column chromatography to isolate the amine product.
Q. How can (2,2-Dimethylcyclopropyl)methylamine be characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
Q. What safety precautions are necessary when handling (2,2-Dimethylcyclopropyl)methylamine?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation exposure (GHS Category 4 for acute toxicity) .
- Storage: Keep in a tightly sealed container under inert gas (N2 or Ar) at 2–8°C to prevent degradation. Avoid contact with strong acids, bases, or oxidizers .
- Spill Management: Absorb spills with sand or vermiculite, transfer to a chemical waste container, and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can contradictory data in biological activity assays for this compound be resolved?
Methodological Answer:
- Cross-Validation: Use orthogonal assays (e.g., receptor binding vs. functional cellular assays) to confirm activity. For example, if hypotensive effects are observed in vitro but not in vivo, assess pharmacokinetic parameters (e.g., bioavailability, metabolism) .
- Purity Analysis: Verify compound purity via HPLC (>95%) to rule out impurities as confounding factors .
- Structural Analogs: Compare results with derivatives (e.g., cyclopropane-modified analogs) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize enantiomeric purity in syntheses involving the cyclopropyl group?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric hydrogenation with catalysts like Ru-BINAP complexes to selectively reduce imine intermediates .
- Chiral Resolution: Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
- Chromatography: Apply chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC or SFC purification .
Q. How to design in vivo studies to assess neuropharmacological effects of this compound?
Methodological Answer:
- Dose Optimization: Conduct dose-response studies in rodents (e.g., 1–50 mg/kg, IP/IV) to establish therapeutic and toxic ranges .
- Behavioral Models: Use the forced swim test (FST) for antidepressant activity or Morris water maze for cognitive effects. Include positive controls (e.g., fluoxetine for FST) .
- Biomarker Analysis: Measure neurotransmitter levels (e.g., serotonin, dopamine) via microdialysis or post-mortem brain tissue analysis .
- PK/PD Modeling: Correlate plasma concentration-time profiles (LC-MS/MS) with behavioral outcomes to assess bioavailability and blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
